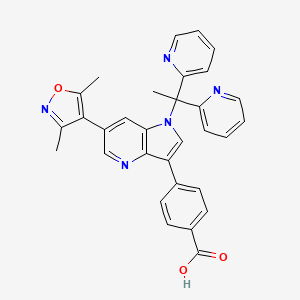
PPAR|A agonist 10
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Peroxisome proliferator-activated receptor alpha agonist 10 is a compound that acts on the peroxisome proliferator-activated receptor alpha, a type of nuclear receptor involved in the regulation of lipid metabolism and inflammation.
Métodos De Preparación
The synthesis of peroxisome proliferator-activated receptor alpha agonist 10 typically involves several steps, including the formation of key intermediates and the final coupling reaction. The synthetic routes often require specific reaction conditions such as controlled temperature, pH, and the use of catalysts. Industrial production methods may involve large-scale chemical reactors and purification processes to ensure the compound’s purity and efficacy .
Análisis De Reacciones Químicas
Peroxisome proliferator-activated receptor alpha agonist 10 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
Peroxisome proliferator-activated receptor alpha agonist 10 has a wide range of scientific research applications. In chemistry, it is used to study the mechanisms of lipid metabolism and the role of nuclear receptors in gene regulation. In biology, it helps in understanding the pathways involved in inflammation and energy homeostasis. In medicine, this compound is explored for its potential therapeutic effects in treating metabolic disorders, cardiovascular diseases, and certain types of cancer. Additionally, it has industrial applications in the development of new drugs and therapeutic agents .
Mecanismo De Acción
The mechanism of action of peroxisome proliferator-activated receptor alpha agonist 10 involves binding to the peroxisome proliferator-activated receptor alpha, which then forms a heterodimer with the retinoid X receptorThese genes are involved in lipid metabolism, inflammation, and energy homeostasis .
Comparación Con Compuestos Similares
Peroxisome proliferator-activated receptor alpha agonist 10 is unique compared to other similar compounds due to its specific binding affinity and selectivity for peroxisome proliferator-activated receptor alpha. Similar compounds include fibrates such as clofibrate, gemfibrozil, and fenofibrate, which also target peroxisome proliferator-activated receptor alpha but may have different efficacy and safety profiles. Dual agonists like aleglitazar and muraglitazar, which target both peroxisome proliferator-activated receptor alpha and gamma, offer a broader range of therapeutic effects but may also present additional side effects .
Propiedades
Fórmula molecular |
C17H14N4O3S2 |
|---|---|
Peso molecular |
386.5 g/mol |
Nombre IUPAC |
2-[(5Z)-5-[[2-(benzylamino)pyrimidin-5-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid |
InChI |
InChI=1S/C17H14N4O3S2/c22-14(23)10-21-15(24)13(26-17(21)25)6-12-8-19-16(20-9-12)18-7-11-4-2-1-3-5-11/h1-6,8-9H,7,10H2,(H,22,23)(H,18,19,20)/b13-6- |
Clave InChI |
LCUDENRMUVNUCC-MLPAPPSSSA-N |
SMILES isomérico |
C1=CC=C(C=C1)CNC2=NC=C(C=N2)/C=C\3/C(=O)N(C(=S)S3)CC(=O)O |
SMILES canónico |
C1=CC=C(C=C1)CNC2=NC=C(C=N2)C=C3C(=O)N(C(=S)S3)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-[2-[[(2R,3aS)-5,5'-dimethyl-4-oxo-2'-propan-2-ylspiro[3,3a-dihydro-2H-imidazo[1,5-b][1,2]oxazole-6,1'-cyclohexane]-2-yl]methyl]-6-methylphenoxy]-N-[(6-chloro-2-hydroxy-1H-indol-3-yl)imino]acetamide](/img/structure/B12382204.png)




![[5-[(E)-2-[1-[3-[1-[2-[[3-[[3-[[2-(diethylaminomethyl)phenyl]methylcarbamoyl]phenyl]carbamoyl]benzoyl]amino]ethyl]triazol-4-yl]propyl]-3,3-dimethylindol-1-ium-2-yl]ethenyl]-7,8-dihydro-6H-xanthen-3-yl] cyclopropanecarboxylate;iodide](/img/structure/B12382226.png)



![[6-(3-hydroxyphenyl)-1H-indol-3-yl]-(3,4,5-trimethoxyphenyl)methanone](/img/structure/B12382250.png)
